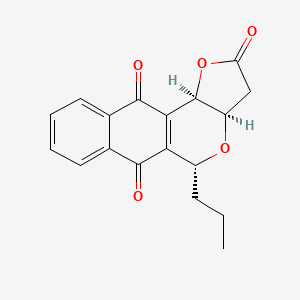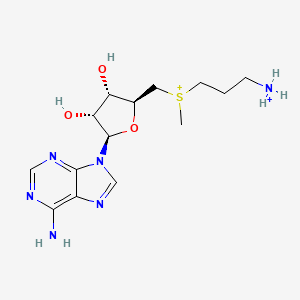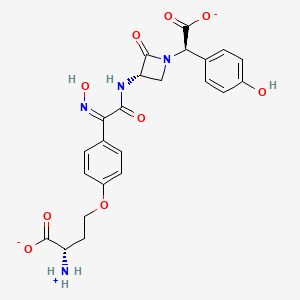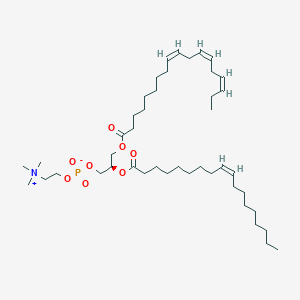![molecular formula C50H98NO8P B1264393 1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)
1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are tetracosanoyl and (9Z)-octadecenoyl respectively. It derives from an oleic acid and a tetracosanoic acid.
Scientific Research Applications
Lipid Membrane Interaction Studies
Research has shown that certain small molecule interactions with lipid membranes can be detected using a label-free sensing platform based on pH modulation. This technique was applied to study the interaction between small molecules and various lipid bilayers, including those containing 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE), a compound structurally similar to 1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. This approach offers a sensitive and rapid method for detecting interactions between potential drug candidates and lipid bilayers, which could be crucial for drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation Studies
Another study used ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to provide evidence for lipid-linked desaturation of acyl groups in plant microsomal membranes. The findings demonstrate the ability of plants to introduce second and further double bonds into lipid-linked acyl groups, confirming the significance of lipid chemistry in plant biology (Sperling & Heinz, 1993).
Analysis of Phospholipid Behavior in High-Temperature Water
Research on the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water has been conducted. This study provides insights into the hydrolysis and degradation pathways of phospholipids, which are structurally related to 1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine, in extreme environments. Such research is valuable for understanding the stability and degradation of lipid-based compounds under different conditions (Changi et al., 2012).
Stability of Phospholipid Multilayers
The study of the stability of phospholipid multilayers at the air-water interface has been conducted. It involves compression beyond the collapse of phospholipid monolayers, such as 1,2-di[cis-9-octadecenoyl]-sn-glycero-3-phosphocholine. This research is relevant for understanding the properties of biological membranes and interactions between membranes and peptides or proteins (Saccani et al., 2004).
properties
Product Name |
1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C50H98NO8P |
Molecular Weight |
872.3 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-28-21-19-17-15-13-11-9-7-2/h21,28,48H,6-20,22-27,29-47H2,1-5H3/b28-21-/t48-/m1/s1 |
InChI Key |
RPFJUYGHQKYVGN-FQUFUIAJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
![Oxacalix[4]arene](/img/structure/B1264315.png)





![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)


![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)